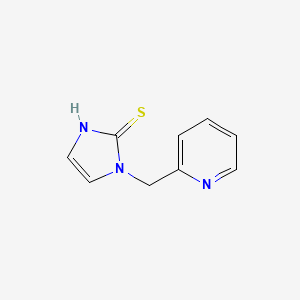

1-(pyridin-2-ylmethyl)-1H-imidazole-2-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized from 2-aminopyridines and acetophenones, which is compatible with a broad range of functional groups . The reaction also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates . Preliminary mechanistic studies indicate that this reaction proceeds through a catalytic Ortoleva-King reaction .

Molecular Structure Analysis

The molecular structure of imidazole compounds can be established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can be synthesized from different 2-aminopyridines with various α-bromoketones . The reaction conditions were mild and metal-free .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole compounds can be determined by techniques such as 1H NMR, 13C NMR, FTIR, LC–MS, and elemental analysis .

Aplicaciones Científicas De Investigación

Novel Synthesis Methods

One major area of research involves developing novel synthesis methods for imidazo[1,2-a]pyridines, which are significant due to their biological and pharmacological relevance. Studies demonstrate metal-free, three-component reactions facilitating the formation of C-N, C-O, and C-S bonds from ynals, pyridin-2-amines, and thiols or alcohols, showcasing a facile approach for constructing these heterocycles without the need for transition metals (Cao et al., 2014). Similarly, aerobic oxidative sulfenylation of imidazo[1,2-a]pyridines using thiols in a green, environmentally friendly process highlights the synthesis of biologically interesting sulfenylated derivatives (Iida, Demizu, & Ohkado, 2018).

Anticorrosive Applications

Research into the anticorrosive properties of related compounds like 1-(2-pyridyl)-2-thiourea and 2-(imidazol-2-yl)-pyridine shows their effectiveness in protecting mild steel against corrosion in acidic environments. This suggests potential applications in materials science and engineering, with the formation of a protective layer on the steel surface verified through various spectroscopic methods (Zhang et al., 2018).

Catalytic and Chemical Applications

Copper-catalyzed and transition metal-free conditions for C-S bond formation and sulfenylation of imidazo[1,2-a]pyridines have been explored. These studies provide insights into efficient strategies for the functionalization of these heterocycles, applicable in pharmaceutical synthesis and material science. For example, a regioselective thiolation of imidazo[1,2-a]pyridines under copper-catalyzed conditions has been developed, demonstrating a straightforward process for the preparation of thioether-decorated imidazo[1,2-a]pyridines (Cao et al., 2015).

Biological Imaging and Sensing

A novel fluorescent probe based on imidazo[1,5-α]pyridine derivatives for cellular thiols imaging showcases the potential of these compounds in biological applications. The probe exhibited rapid response, high sensitivity, and selectivity for thiols, making it suitable for monitoring thiol concentrations in living cells (Chen et al., 2018).

Mecanismo De Acción

Safety and Hazards

While specific safety and hazard information for “1-(pyridin-2-ylmethyl)-1H-imidazole-2-thiol” is not available, it’s generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition when handling similar compounds .

Direcciones Futuras

Propiedades

IUPAC Name |

3-(pyridin-2-ylmethyl)-1H-imidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c13-9-11-5-6-12(9)7-8-3-1-2-4-10-8/h1-6H,7H2,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFUCFMSXWUCZLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN2C=CNC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[1-(3,3-Diphenylpropanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2812994.png)

![Tert-butyl 8-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate](/img/structure/B2812998.png)

![5-(3-Phenyl-1,2,4-oxadiazol-5-yl)-3-[3-(trifluoromethyl)phenyl]triazol-4-amine](/img/structure/B2813009.png)

![N-(2,6-dimethylphenyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/structure/B2813010.png)

![2-(4-chlorophenyl)-6-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)pyrrolo[3,4-e][1,3]thiazine-5,7(6H,7aH)-dione](/img/structure/B2813016.png)